1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene
Description
1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is a brominated aromatic compound featuring a sulfonyl-linked 4-methyl-2-phenylimidazole substituent. This structure combines electron-withdrawing (sulfonyl, bromo) and electron-donating (methoxy) groups, which influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C17H15BrN2O3S |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C17H15BrN2O3S/c1-12-11-20(17(19-12)13-6-4-3-5-7-13)24(21,22)14-8-9-15(18)16(10-14)23-2/h3-11H,1-2H3 |
InChI Key |
ORWZMORIBRNEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Sulfonylation: The sulfonyl group can be added through a reaction with sulfonyl chloride (RSO2Cl) in the presence of a base like pyridine (C5H5N).
Imidazole Derivative Attachment: The final step involves the attachment of the imidazole derivative through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the sulfonyl group can undergo reduction to a sulfide.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Coupling Reactions: Palladium catalysts (Pd/C) with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted benzene derivative, while oxidation with potassium permanganate would produce a carbonyl-containing compound.
Scientific Research Applications
1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfonamide groups.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or altering its function. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Scaffold Variations
(a) 1-Bromo-4-(phenylsulfonyl)benzene Derivatives
- Key Example : N-{4-[(4-Bromophenyl)sulfonyl]-}1,2,3,4-tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide ().
- Comparison: Structural Differences: The target compound replaces the oxadiazole-carboxamide group with a 4-methyl-2-phenylimidazole moiety. Lipophilicity: The target compound’s calculated clogP (≈3.5) is higher than oxadiazole derivatives (clogP ≈2.8), suggesting improved membrane permeability .
(b) 1-(4-Bromo-3-methoxy-benzenesulfonyl)-4-methyl-1H-imidazole ()
Substituent Effects on Bioactivity
(a) Halogen Substitution (Br vs. Cl)
- Example : Chlorine-to-bromine substitution in sulfonyl-linked benzene derivatives ().
- Impact : Bromine’s higher lipophilicity and van der Waals radius improve antimicrobial potency. For instance, brominated analogs exhibit MIC values 2–4× lower than chlorinated counterparts against Staphylococcus aureus .
(b) Methoxy Positioning
Sulfonyl-Linked Heterocycles
(a) Imidazole vs. Pyrazole Derivatives
- Example : 4-(1H-Pyrazol-1-yl)benzenesulfonamide ().
- Comparison :
- Electronic Effects : Imidazole’s dual nitrogen atoms create a stronger electron-withdrawing effect than pyrazole, altering sulfonyl group reactivity.
- Biological Activity : Imidazole-containing sulfonamides often show enhanced anticonvulsant and antimicrobial activity due to improved target engagement .
(b) Tetradifon (2,4,4',5-Tetrachlorodiphenyl sulfone) ()
Reactivity Trends
- Electrophilic Substitution : The methoxy group directs incoming electrophiles to the para position relative to the sulfonyl group, as seen in brominated benzene intermediates ().
- Nucleophilic Displacement : The bromine atom is susceptible to substitution under SNAr conditions, enabling further derivatization .
Data Tables
Table 1: Comparative Physicochemical Properties
*MIC values are illustrative and context-dependent.
Biological Activity
1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antibacterial, enzyme inhibitory, and anticancer properties.
Chemical Structure and Properties
The compound features a bromine atom, a methoxy group, and a sulfonyl group attached to an aromatic ring, along with an imidazole moiety. This structure suggests possible interactions with biological targets, particularly through the sulfonamide functionality which is known for its pharmacological significance.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth. The synthesized derivatives of 1-bromo compounds often demonstrate moderate to strong activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | E. coli | 12 | |
| Compound C | Bacillus subtilis | 18 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes.
Table 2: Enzyme Inhibition Potency
These values indicate that the compound may be effective in modulating enzyme activity, which could have therapeutic implications, particularly in neurodegenerative diseases and conditions involving urea metabolism.
Anticancer Properties
Emerging evidence suggests that compounds with similar structures can exhibit anticancer properties. Studies have shown that imidazole derivatives can induce apoptosis in cancer cell lines, potentially through the activation of caspases or inhibition of cell proliferation pathways.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of imidazole-based compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at low micromolar concentrations, suggesting that the incorporation of specific substituents can enhance anticancer activity.
The biological activity of 1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is likely mediated through multiple mechanisms:
- Interaction with Enzymes: The sulfonamide group may facilitate binding to active sites on enzymes like AChE and urease.
- Disruption of Cell Membranes: The lipophilic nature of the brominated aromatic ring could disrupt bacterial cell membranes.
- Induction of Apoptosis: The imidazole moiety may trigger apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
